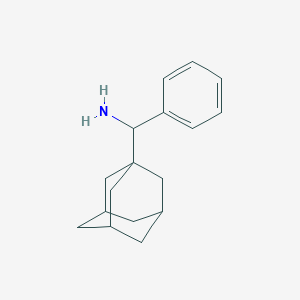

Adamantan-1-yl(phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

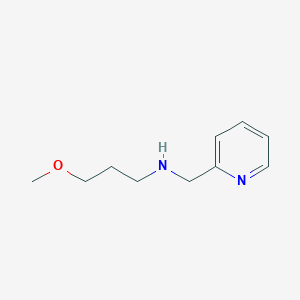

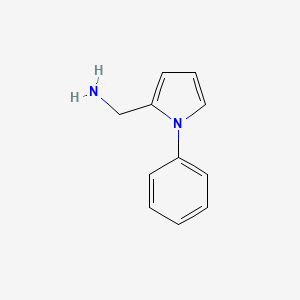

Adamantan-1-yl(phenyl)methanamine is a chemical compound with the CAS Number: 139026-44-1. It has a molecular weight of 241.38 and its IUPAC name is 1-adamantyl (phenyl)methylamine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for Adamantan-1-yl(phenyl)methanamine is 1S/C17H23N/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,16H,6-11,18H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, the specific details about the molecular structure were not found in the search results.Physical And Chemical Properties Analysis

Adamantan-1-yl(phenyl)methanamine is a solid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Adamantan-1-yl(phenyl)methanamine derivatives have shown promising antiviral activities. Specifically, some aminoadamantane derivatives exhibited significant inhibition against the cytopathicity of the influenza A virus. These compounds were more effective than amantadine at lower concentrations and displayed specificity as anti-influenza A virus agents. However, these derivatives did not show activity against influenza B or other tested viruses, highlighting their targeted antiviral potential (Kolocouris et al., 1994).

Crystal and Molecular Structure Studies

The synthesis and analysis of novel adamantan-1-yl derivatives have contributed to understanding their crystal and molecular structures. This includes studies on compounds like esters 2-methyl-1-phenylpyridine-4-one-3-yl adamantan-1-ylethanoate, which are characterized by separation of hydrophobic and hydrophilic regions in their crystal packing (Petrović Peroković et al., 2013).

Spectroscopic and Electronic Properties

Research has explored the structural, spectroscopic, electronic, and thermodynamic properties of adamantan-1-yl derivatives. For instance, (adamantan-1-yl)(phenylsulfanyl)methanone has been studied using experimental and theoretical methods, revealing insights into molecular orbitals and their contributions from different groups in the compound (Gökce et al., 2018).

Development as Enzyme Inhibitors

Adamantan-1-yl-methoxy-functionalized derivatives have been developed as selective inhibitors of enzymes such as glucosylceramide synthase. These compounds are important due to their potential therapeutic applications in conditions linked to excessive glycosphingolipid levels (Wennekes et al., 2007).

Antimicrobial Activity

Adamantan-1-yl derivatives have shown significant antimicrobial activities. For instance, a series of adamantane derivatives demonstrated effective inhibition against bacteria like Staphylococcus aureus. These findings highlight the potential of these compounds in developing new antimicrobial agents (Orzeszko et al., 2000).

Inhibitory Activities on Cholinesterases

Certain adamantyl-based ester derivatives have been studied for their inhibitory activities on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research is crucial for understanding the therapeutic potential of adamantyl compounds in treating conditions like Alzheimer's disease (Kwong et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

1-adamantyl(phenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,16H,6-11,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXNBHCKARUOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantan-1-yl(phenyl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride](/img/structure/B2646062.png)

![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine](/img/structure/B2646068.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide](/img/structure/B2646070.png)

![7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2646074.png)

![ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2646081.png)